(2S,4R)-4-氨基吡咯烷-2-羧酸

描述

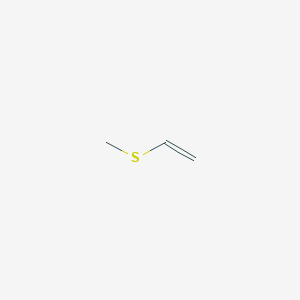

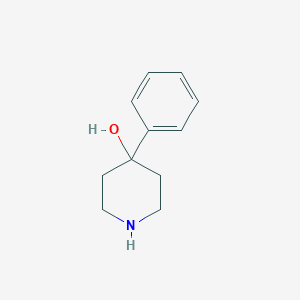

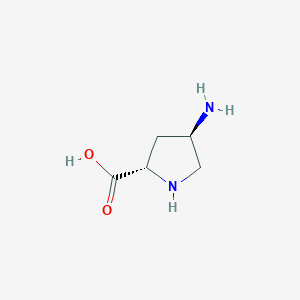

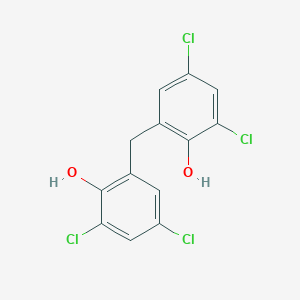

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine dicarboxylic acid, which is a constrained analog of gamma-substituted glutamic acids. This compound is of interest due to its activity at metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate glutamate neurotransmission in the central nervous system. The specific stereochemistry of (2S,4R) is important for its interaction with mGluRs.

Synthesis Analysis

The synthesis of N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has been explored to investigate their effects on mGluR subtypes. The chemical synthesis involves appropriate substitutions at the N1 position of the pyrrolidine ring, which has led to the identification of selective group II mGluR antagonists . Another study describes the synthesis of a series of N1-substituted derivatives, resulting in compounds with varying activities as agonists, partial agonists, or antagonists at different mGluR subtypes .

Molecular Structure Analysis

The molecular structure of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is characterized by the presence of an aminopyrrolidine ring and a carboxylic acid group. The stereochemistry at the 2S and 4R positions is crucial for the biological activity of the compound. The constrained structure of the pyrrolidine ring mimics the gamma-substituted glutamic acids, which is significant for the interaction with mGluRs.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives typically include substitutions at the N1 position. These reactions are designed to modify the interaction of the compounds with various mGluR subtypes, thereby altering their pharmacological profile. The studies have not detailed specific reaction mechanisms but have focused on the outcomes in terms of mGluR activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid are not detailed in the provided papers, the properties can be inferred based on the structure. The compound likely has zwitterionic properties due to the presence of both amino and carboxylic acid functional groups. The solubility, melting point, and other physical properties would be influenced by the specific substituents at the N1 position and the overall molecular conformation.

科学研究应用

不对称催化和合成

- 衍生自 (2S,4R)-4-氨基吡咯烷-2-羧酸的均手性 4-氨基吡咯烷-2-羧酸甲酯催化酮不对称迈克尔加成到硝基烯烃。这些化合物可用作新型有机催化剂,在醛醇反应中显示出与 L-脯氨酸相反的对映选择性 (鲁伊斯-奥拉拉、雷塔莫萨和科西奥,2015)。

- 它已被用于 4-氨基四氢呋喃-3-羧酸和 4-氨基吡咯烷-3-羧酸顺式和反式立体异构体的不对称合成中,证明了其在创建立体选择性丰富的结构方面的价值 (邦纳奇、戴维斯、罗伯茨、史密斯和威西,2004)。

有机合成和药物化学应用

- 从 N-保护的 (2S,4R)-4-羟脯氨酸合成 N-保护的 (2S,4S)-4-氟吡咯烷-2-羰基氟化物,并将其转化为各种有用的中间体,突出了其在二肽基肽酶 IV 抑制剂开发中的效用 (辛格和梅本,2011)。

- 研究了胺与手性 3-氮杂环丙-2-基丙烯酸酯的共轭加成,导致合成邻二胺衍生物,包括 4-氨基-5-甲基吡咯烷-2-酮,证明了该化合物在创建生物活性分子中的应用 (尹、河、金和李,2010)。

结构和机理研究

- (2S,4R)-4-氨基吡咯烷-2-羧酸衍生物已被探索用于合成血管紧张素转换酶 (ACE) 抑制剂,展示了其在新型治疗剂的设计和合成中的应用 (阿德拉、贾拉帕利、坎瓦尔、斯里达尔、班纳吉和坎特瓦里,2013)。

- 它在合成 (2R,4R)-4-氨基吡咯烷-2,4-二羧酸的 N(1)-取代类似物(作为 II 组代谢型谷氨酸受体激动剂、部分激动剂和拮抗剂)中的作用进一步突出了其在药物化学研究中的重要性 (穆克霍帕迪亚、科齐科夫斯基、格拉科夫斯卡、普谢尼奇金和沃布莱夫斯基,2001)。

未来方向

The future research directions for “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications . For example, it could be used as a building block for the synthesis of more complex molecules or studied for its potential biological activities . Additionally, new methods for its enantioselective synthesis could be developed .

作用机制

Target of Action

Similar compounds such as (2s,4r)-4-fluoroglutamine have been studied and shown to interact with glutamine receptors

Mode of Action

It’s known that the compound is a derivative of proline , which plays a crucial role in protein synthesis and structure. The presence of the amino group may influence its interaction with its targets, potentially altering their function or activity.

Biochemical Pathways

As a proline derivative, it may be involved in protein synthesis and structure formation

Pharmacokinetics

A study on a similar compound, (2s,4r)-4-fluoroglutamine, showed that it has both reversible and irreversible uptake, suggesting that it may have a complex pharmacokinetic profile .

Result of Action

As a proline derivative, it may influence protein structure and function, potentially affecting cellular processes .

属性

IUPAC Name |

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540264 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | |

CAS RN |

16257-88-8 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)